molecular formula C8H5BrCl2F2 B2396467 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene CAS No. 1447671-90-0

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene

Cat. No.: B2396467
CAS No.: 1447671-90-0
M. Wt: 289.93
InChI Key: IMHIVRKQUPVYFB-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene is an organic compound with the molecular formula C8H5BrCl2F2 This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1-difluoro-2,5-dichlorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of difluoroethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 1-(2-hydroxy-1,1-difluoroethyl)-2,5-dichlorobenzene or 1-(2-amino-1,1-difluoroethyl)-2,5-dichlorobenzene.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of difluoroethyl derivatives.

Scientific Research Applications

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with biological molecules, leading to alterations in their structure and function. The compound may inhibit or activate specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1,1-difluoroethyl)benzene
  • 1-(2-Bromo-1,1-difluoroethyl)-4-chlorobenzene
  • 1-(2-Bromo-1,1-difluoroethyl)-3,5-dichlorobenzene

Uniqueness

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-1,1-difluoroethyl)-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2/c9-4-8(12,13)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHIVRKQUPVYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CBr)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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